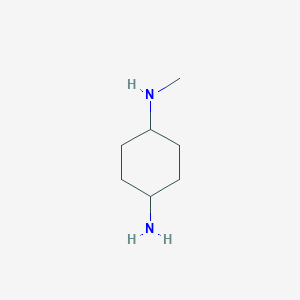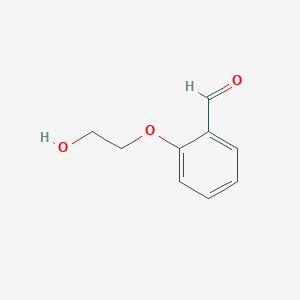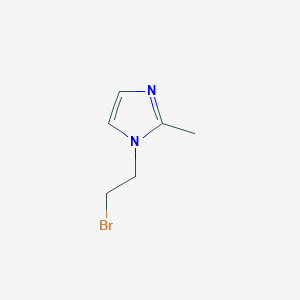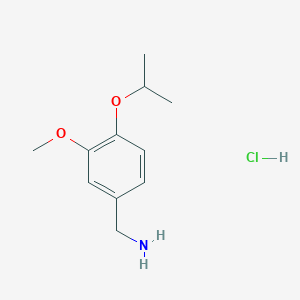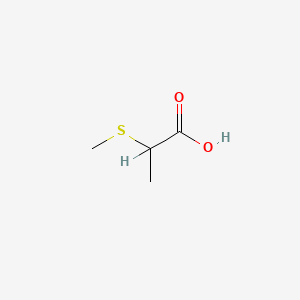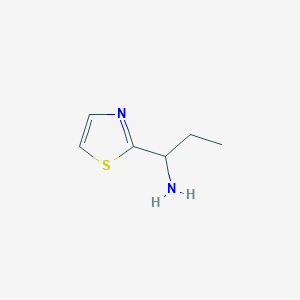
1-(Thiazol-2-yl)propan-1-amine
Overview
Description
“1-(Thiazol-2-yl)propan-1-amine” is an organic compound that belongs to the class of aralkylamines . These are alkylamines in which the alkyl group is substituted at one carbon atom by an aromatic hydrocarbyl group . The molecular formula of this compound is C6H10N2S .
Synthesis Analysis
A simple and highly efficient procedure for the synthesis of novel thiazol-2-amines, via Mannich reaction with secondary amines, has been described . The reaction condition and yields involve dry C2H5OH, KSCN, HCl, Reflux, 1–2 h at 60 °C, yield: 80–90%, among other steps .Molecular Structure Analysis
The thiazole ring is a five-membered heterocyclic motif comprising sulfur and nitrogen atoms. The pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties . The molecular electrostatic potential (MEP) points out that nitrogen is the most negative atom compared to carbon and sulfur, which are neutral .Chemical Reactions Analysis
Thiazole is a good pharmacophore nucleus due to its various pharmaceutical applications. Its derivatives have a wide range of biological activities such as antioxidant, analgesic, and antimicrobial including antibacterial, antifungal, antimalarial, anticancer, antiallergic, antihypertensive, anti-inflammatory, and antipsychotic .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular formula of C6H10N2S and an average mass of 142.222 Da .Scientific Research Applications
Quantum Chemical Analysis
1-(Thiazol-2-yl)propan-1-amine and related compounds, like N‐(Pyridin‐2‐yl)thiazol‐2‐amine, exhibit interesting chemical properties due to dynamic tautomerism and the presence of divalent N(I) character. Quantum chemical analysis reveals competitive isomeric structures and significant electron distribution and tautomeric preferences. These properties are crucial in understanding the electron donating nature and reactivity of such compounds (Bhatia, Malkhede, & Bharatam, 2013).
Synthesis of Bioactive Compounds
Thiazol-2-yl amine derivatives have been identified as potential components for drug discovery. Their ability to replace other functional groups like pyrazol-3-yl amine in the development of JAK2 inhibitors highlights their significance in medicinal chemistry. This discovery has led to the synthesis and biological evaluation of various analogs (Ioannidis et al., 2010).
Corrosion Inhibition
Aminothiazole derivatives, such as this compound, have found applications as corrosion inhibitors. They demonstrate effective inhibition properties on metal surfaces, making them valuable in industrial applications. Theoretical studies, including density functional theory (DFT) and molecular dynamics simulations, support their effectiveness as corrosion inhibitors (Farahati et al., 2019).
Structural and Molecular Analysis
The structural characterization of aminothiazole derivatives provides insights into their molecular properties. Such analyses include X-ray crystallographic and spectroscopic studies, which reveal the presence of hydrogen bonding and other intermolecular interactions. These studies are essential in understanding the chemical behavior and potential applications of these compounds (Adeel et al., 2017).
Biological Activity Research
Some aminothiazole derivatives exhibit biological activities, such as antifungal and plant growth regulatory properties. The synthesis and characterization of these compounds, including their biological evaluation, contribute to the development of new therapeutics and agrochemicals (Yu, Shao, & Fang, 2007).
Mechanism of Action
Target of Action
Thiazole derivatives have been associated with a wide range of biological activities, suggesting they may interact with multiple targets .
Mode of Action
Thiazole derivatives have been reported to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These activities suggest that the compound may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Thiazoles are known to be involved in a variety of biological activities, suggesting they may influence multiple biochemical pathways .
Result of Action
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
properties
IUPAC Name |
1-(1,3-thiazol-2-yl)propan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2S/c1-2-5(7)6-8-3-4-9-6/h3-5H,2,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKGZPHYTHVAUGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=NC=CS1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-[(Cyclopropylmethyl)amino]propanenitrile](/img/structure/B3021599.png)
